Conformational Planarity vs. Clonidine
The molecular conformation of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole exhibits a near-planar arrangement between the thiophene and imidazoline rings, with a dihedral angle of 5.17(10)° [1]. In contrast, the prototypical imidazoline drug clonidine displays a nearly perpendicular arrangement between its dichlorophenyl and imidazolidine rings, as described by a torsion angle C2-N6-C7-C8 of -72(6)° [2]. This marked difference in planarity directly impacts the compound's ability to engage in π-stacking interactions and its overall molecular shape, which are critical parameters in crystal engineering and receptor binding.
| Evidence Dimension | Dihedral angle between heteroaromatic and imidazoline rings |
|---|---|
| Target Compound Data | 5.17(10)° |
| Comparator Or Baseline | Clonidine: torsion angle C2-N6-C7-C8 = -72(6)° |
| Quantified Difference | Approximately 77° difference in ring orientation |
| Conditions | Single-crystal X-ray diffraction (SC-XRD) at 100 K for target compound [1]; SC-XRD at room temperature for clonidine [2]. |
Why This Matters
A near-planar conformation enables enhanced π-conjugation and distinct intermolecular packing, making this compound a more suitable scaffold for designing flat, extended π-systems in materials science or for targeting planar binding pockets in biological systems.
- [1] Kia, R., Fun, H.-K., & Kargar, H. (2009). 2-(2-Thienyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E, 65(6), o301. https://doi.org/10.1107/S1600536809017824 View Source
- [2] Kolesnikova, I. N., Rykov, A. N., Shishkov, I. F., Tafeenko, V. A., & Aslanov, L. A. (2017). Molecular structure of clonidine: gas-phase electron diffraction, single-crystal X-ray diffraction and quantum chemical studies. Journal of Molecular Structure, 1130, 327-334. https://doi.org/10.1016/j.molstruc.2016.10.049 View Source
